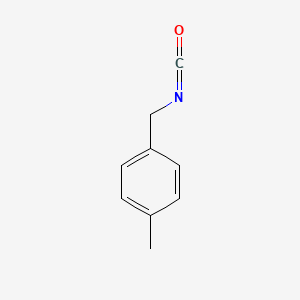

4-Methylbenzyl isocyanate

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

4-Methylbenzyl isocyanate can be synthesized through several methods, including:

-

Phosgenation of Amines: : This traditional method involves the reaction of 4-methylbenzylamine with phosgene (COCl₂) to produce this compound. The reaction proceeds via the formation of a carbamoyl chloride intermediate .

[ \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NCO} + 2\text{HCl} ]

-

Non-Phosgene Methods: : These methods are developed to avoid the use of toxic phosgene. One such method involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by thermal decomposition of the resulting carbamate to yield the isocyanate .

Industrial Production Methods

Industrial production of this compound typically employs the phosgenation method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene .

化学反应分析

4-Methylbenzyl isocyanate undergoes various chemical reactions, including:

-

Nucleophilic Addition: : Reacts with alcohols to form urethanes.

[ \text{ROH} + \text{R’NCO} \rightarrow \text{ROC(O)N(H)R’} ]

-

Hydrolysis: : Reacts with water to form 4-methylbenzylamine and carbon dioxide.

[ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]

-

Thiol-Isocyanate Reaction: : Reacts with thiols to form thiourethanes, which is a base-catalyzed “click” reaction .

[ \text{RSH} + \text{RNCO} \rightarrow \text{RS(CO)N(H)R} ]

科学研究应用

Chemical Synthesis

1. Chiral Auxiliary in Asymmetric Synthesis

4-Methylbenzyl isocyanate is utilized as a chiral auxiliary in the resolution of racemic compounds. This application is particularly important in the synthesis of pharmaceuticals where enantiomerically pure compounds are desired. For instance, it has been employed in the synthesis of chiral ligands for asymmetric catalysis, facilitating enantioselective reactions that produce single enantiomer products .

2. Derivatization Agent

The compound serves as a derivatization agent in analytical chemistry. It reacts with various amines to form stable derivatives that can be analyzed using chromatographic techniques. This is crucial for drug monitoring and the analysis of biological fluids, allowing for accurate quantification of specific compounds .

Material Science

1. Polyurethane Production

this compound is an intermediate in the production of polyurethanes, which are versatile materials used in foams, coatings, adhesives, and elastomers. Its incorporation into polyurethane formulations enhances properties such as flexibility and durability . The increasing demand for polyurethane products in construction and automotive industries drives the need for isocyanates like this compound.

2. Adhesives and Sealants

It is also used in formulating adhesives and sealants due to its reactivity with hydroxyl groups to form urethane linkages. This application is essential in industries requiring strong bonding agents that can withstand various environmental conditions .

Health Implications

1. Occupational Exposure Risks

Research indicates that exposure to isocyanates, including this compound, poses significant health risks, particularly respiratory issues. Isocyanates are known to cause occupational asthma and other respiratory disorders among workers exposed to these chemicals during manufacturing processes . Continuous monitoring and safety measures are recommended for individuals working with these compounds.

2. Biomarkers for Exposure Assessment

Studies have identified urinary metabolites of isocyanates as biomarkers for assessing exposure levels among workers. The detection of these metabolites can help in understanding the extent of exposure and potential health risks associated with long-term contact with isocyanates .

Case Studies

作用机制

The mechanism of action of 4-methylbenzyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (NCO) reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively . This reactivity is exploited in various applications, including polymer synthesis and surface functionalization.

相似化合物的比较

4-Methylbenzyl isocyanate can be compared with other similar compounds, such as:

Benzyl isocyanate: Lacks the methyl group on the benzene ring, making it less sterically hindered.

4-Methoxybenzyl isocyanate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and solubility.

4-Chlorobenzyl isocyanate: Contains a chlorine atom, which can affect its electronic properties and reactivity.

The uniqueness of this compound lies in its specific reactivity profile and the presence of the methyl group, which can influence its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science.

生物活性

4-Methylbenzyl isocyanate (4-MBIC) is an organic compound belonging to the isocyanate family, known for its reactivity and biological implications. This article explores the biological activity of 4-MBIC, focusing on its mechanisms of action, potential health effects, and relevant case studies.

- Chemical Formula : C9H9N O

- Molecular Weight : 163.18 g/mol

- Boiling Point : 55-56 °C at 2.5 mmHg

- Density : 1.045 g/mL at 20 °C

4-MBIC exhibits biological activity primarily through its interaction with proteins and enzymes. It can form covalent bonds with amino acids, leading to the formation of protein adducts. These interactions can modulate the activity of enzymes and receptors, which may result in various biological effects, including:

- Inhibition of Enzymatic Activity : Studies indicate that 4-MBIC may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.

- Respiratory Effects : Exposure to isocyanates like 4-MBIC has been linked to respiratory issues such as asthma and lung sensitization. The compound can cause airway inflammation and damage to the epithelium .

Occupational Exposure

Occupational exposure to isocyanates, including 4-MBIC, has been associated with significant health risks:

- Asthma Development : A case-referent study indicated that even low concentrations of isocyanates could lead to occupational asthma. The risk increases with higher exposure levels .

- Protein Adduct Formation : Research has shown that 4-MBIC can react with proteins in the lungs, forming adducts that may contribute to sensitization and allergic responses .

Toxicological Studies

Toxicological assessments have demonstrated that exposure to 4-MBIC can lead to:

- Cytogenetic Damage : Increased micronuclei frequency in lymphocytes and buccal cells has been observed in workers exposed to diisocyanates, indicating potential genotoxic effects .

- Respiratory Irritation : Symptoms such as irritation of the respiratory tract, skin, and eyes have been reported following exposure to isocyanates.

Case Studies

-

Occupational Asthma Study :

A study involving workers exposed to isocyanates found a direct correlation between exposure levels and the incidence of asthma. The research highlighted that individuals with a history of atopy were more susceptible to developing respiratory symptoms upon exposure to 4-MBIC . -

Protein Adduct Research :

Research focused on the reaction of 4-MBIC with amino acids demonstrated the formation of various protein adducts. These findings suggest that monitoring protein adducts could serve as biomarkers for assessing exposure levels and potential health risks associated with isocyanate exposure .

Summary of Findings

常见问题

Basic Research Questions

Q. What are the common synthetic routes for incorporating 4-methylbenzyl isocyanate into multi-component reactions?

- Methodological Answer : this compound is frequently used in multi-component reactions (MCRs) to generate stereochemically diverse intermediates. For example, in a one-pot protocol, it reacts with propargyl amine and hydroxyproline derivatives to form carbamates or triazoylated products via sequential sulfonylation, aza-Michael addition, and intramolecular amidation. Optimization of stoichiometry and reaction time is critical to achieving yields >80% . Additionally, it serves as a carbamate-forming agent in HIV-1 integrase inhibitor syntheses, where coupling with hydroxy-azacoumarin derivatives under anhydrous conditions yields bioactive compounds .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

- Methodological Answer :

- Indirect GC Analysis : React residual isocyanate with n-dibutylamine (n-DBA), then quantify unreacted n-DBA via GC. This method avoids thermal degradation and moisture sensitivity issues associated with direct isocyanate analysis. Use an internal standard (e.g., dodecane) for precision .

- HPLC : Suitable for non-volatile derivatives. Pre-column derivatization with methanol converts isocyanates to stable urethanes, enabling UV detection at 254 nm .

- Key Considerations : Validate methods to ensure no co-elution of impurities (e.g., unreacted amines) and report both corrected and uncorrected data for reproducibility .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Containment : Use fume hoods and sealed reactors to minimize inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and aprons. Isocyanates react with skin proteins, leading to sensitization .

- Decontamination : Clean spills immediately with alkaline solutions (e.g., 10% NaOH) to hydrolyze isocyanates into less toxic urea derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in stereochemically complex syntheses?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane or THF to prevent hydrolysis.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate carbamate formation in MCRs, improving regioselectivity .

- Temperature Control : Maintain reactions at 0–25°C to balance reactivity and side-product formation. For example, in triazole synthesis, lower temperatures (<30°C) suppress undesired dimerization .

- Example : In a 4-component reaction, sequential addition of reagents and strict pH control (pH 7–8) increased triazoylated product yields to 45% .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data in combustion or pyrolysis studies involving this compound?

- Methodological Answer :

- Mechanistic Refinement : Combine experimental pyrolysis data (e.g., species profiles in closed reactors) with density functional theory (DFT) calculations to identify overlooked reaction pathways. For methyl isocyanate analogs, merging experimental kinetics with computational models resolved discrepancies in auto-ignition temperature predictions .

- Sensitivity Analysis : Identify rate-limiting steps in proposed mechanisms. For example, flow reactor simulations revealed that HCN formation during isocyanate combustion is highly sensitive to radical-chain reactions .

Q. How should researchers address discrepancies in biomarker data when assessing exposure to this compound derivatives?

- Methodological Answer :

- Biomarker Validation : Use isotopically labeled internal standards (e.g., ¹³C-urea derivatives) to correct for matrix effects in LC-MS/MS analyses .

- Data Normalization : Report both creatinine-adjusted and unadjusted urinary metabolite levels to account for renal excretion variability .

- Case Study : In diisocyanate exposure studies, inconsistent hemoglobin adduct measurements were resolved by standardizing sample handling (e.g., immediate freezing at -80°C) and using tandem mass spectrometry for quantification .

属性

IUPAC Name |

1-(isocyanatomethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYDWDHLGFMGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369886 | |

| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56651-57-1 | |

| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。